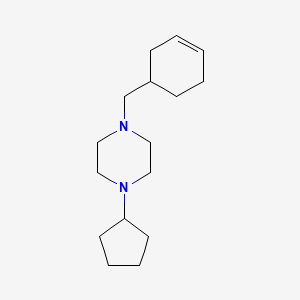![molecular formula C24H26N2O B5175081 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B5175081.png)
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme that regulates various cellular processes, including glycogen metabolism, gene expression, and cell proliferation.
Mécanisme D'action
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine exerts its effects by binding to the ATP-binding site of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine and inhibiting its activity. This inhibition leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to promote cell survival, inhibit apoptosis, and induce cell cycle arrest in various cell types. Additionally, it has been shown to modulate glucose metabolism, lipid metabolism, and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine in lab experiments is its specificity for N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine. It has been shown to have minimal off-target effects, making it a valuable tool for studying the role of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research involving N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine. One potential area of investigation is its role in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine has been implicated in the pathogenesis of these diseases, and N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine may be a promising therapeutic target. Additionally, further research is needed to elucidate the downstream signaling pathways activated by N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine inhibition and their potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine involves several steps, including the reaction of 9-ethylcarbazole with formaldehyde, followed by reduction and alkylation to obtain the intermediate product. This intermediate product is then reacted with 2-methoxybenzaldehyde to produce the final product.
Applications De Recherche Scientifique
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine has been extensively used in scientific research as a tool to study the role of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine in various biological processes. It has been shown to inhibit N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine activity in vitro and in vivo, leading to a wide range of cellular effects.
Propriétés
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-(2-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-3-26-22-10-6-5-9-20(22)21-16-18(12-13-23(21)26)17-25-15-14-19-8-4-7-11-24(19)27-2/h4-13,16,25H,3,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQHVCNNYZADAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCC3=CC=CC=C3OC)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[(4-iodophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5175023.png)
![2-cyclohexyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5175031.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5175035.png)
![ethyl 4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoate](/img/structure/B5175043.png)
![4-bromo-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5175045.png)
![N,N-diethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B5175052.png)
![1,3-dichloro-2-[3-(2-methoxyphenoxy)propoxy]-5-methylbenzene](/img/structure/B5175073.png)
![1-(3,5-dimethylphenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5175089.png)
amino]-1-(cyclobutylcarbonyl)-3-pyrrolidinol](/img/structure/B5175097.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B5175103.png)
![5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5175112.png)
